molecular formula C25H40N7O19P3S B10776811 methylmalonyl-coenzyme A CAS No. 73173-92-9

methylmalonyl-coenzyme A

Numéro de catalogue: B10776811
Numéro CAS: 73173-92-9
Poids moléculaire: 867.6 g/mol
Clé InChI: MZFOKIKEPGUZEN-AGCMQPJKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methylmalonyl-coenzyme A can be synthesized through a two-step procedure. The first step involves the preparation of the thiophenyl ester of methylmalonic acid using dicyclohexylcarbodiimide as a condensing agent. This is followed by transesterification with coenzyme A, yielding this compound in an 80% overall yield . An additional step, methylation of malonic acid with iodomethane, can introduce a stable or radioactive isotope into the product .

Industrial Production Methods

Industrial production methods for this compound often involve chemo-enzymatic synthesis. This approach systematically tests various methods for the synthesis of acyl-coenzyme A thioesters, including saturated acyl-coenzyme A, α,β-unsaturated acyl-coenzyme A, and α-carboxylated acyl-coenzyme A . These methods are scalable and do not require special chemical equipment, making them convenient for biological laboratories .

Applications De Recherche Scientifique

Clinical Diagnostics

Methylmalonyl-CoA plays a crucial role in diagnosing metabolic disorders, particularly methylmalonic acidemia (MMA). This condition arises from deficiencies in enzymes involved in the conversion of methylmalonyl-CoA to succinyl-CoA, primarily methylmalonyl-CoA mutase (MMUT) and methylmalonyl-CoA epimerase (MCE).

Case Studies

  • Methylmalonyl-CoA Mutase Deficiency : A study involving 15 patients with MMA demonstrated that low mutase activity was evident in fibroblast extracts. The addition of adenosylcobalamin significantly increased mutase activity in some patients, indicating a potential diagnostic marker for responsive versus nonresponsive cases .
  • Epimerase Deficiency : In a clinical report, two pediatric patients with MCE deficiency exhibited severe neurological symptoms and metabolic acidosis. The diagnosis was confirmed through biochemical analysis showing elevated levels of methylmalonic acid and related metabolites .

Metabolic Research

Research on methylmalonyl-CoA has revealed its significance in various metabolic pathways, including the degradation of branched-chain amino acids and odd-chain fatty acids. Understanding these pathways is essential for developing targeted therapies.

Data Table: Key Metabolic Pathways Involving Methylmalonyl-CoA

PathwayEnzyme InvolvedOutcome
Valine CatabolismMethylmalonyl-CoA EpimeraseConversion of D-methylmalonyl-CoA to L-methylmalonyl-CoA
Propionate MetabolismMethylmalonyl-CoA MutaseConversion to Succinyl-CoA
Odd-chain Fatty Acid OxidationVarious EnzymesEnergy production through Krebs cycle

Therapeutic Applications

The exploration of therapeutic strategies for conditions associated with methylmalonyl-CoA metabolism is ongoing. Current approaches include dietary management and supplementation.

Therapeutic Strategies

  • Dietary Management : Patients with MMA are often placed on low-protein diets to limit the intake of propionic acid precursors .
  • Supplementation : Administration of carnitine and vitamin B12 has been shown to improve metabolic outcomes in some patients by enhancing the conversion processes involving methylmalonyl-CoA .

Emerging Research Insights

Recent studies have utilized multi-omics approaches to better understand the complexities of MMA and its associated disorders. For instance, a study employing genome-wide sequencing identified pathogenic variants linked to methylmalonyl-CoA metabolism, providing insights into personalized treatment strategies .

Case Study: Multi-Omics Profiling

In a cohort study involving 210 individuals with MMA, researchers successfully identified disease-causing variants in 84% of cases using integrated omics profiling. This approach revealed dysregulations in energy metabolism pathways related to methylmalonyl-CoA and highlighted potential therapeutic targets .

Activité Biologique

Methylmalonyl-CoA (MMA-CoA) is a crucial intermediate in various metabolic pathways, particularly in the metabolism of certain amino acids and fatty acids. Understanding its biological activity is essential for elucidating its role in metabolic disorders, especially methylmalonic acidemia (MMA). This article reviews the biological activity of methylmalonyl-CoA, focusing on its enzymatic functions, clinical implications, and case studies.

Enzymatic Functions

Methylmalonyl-CoA participates in several key enzymatic reactions:

  • Conversion to Succinyl-CoA :
    • The enzyme methylmalonyl-CoA mutase (MCM) catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a critical step in the metabolism of odd-chain fatty acids and certain amino acids like valine and isoleucine. This reaction requires adenosylcobalamin (vitamin B12) as a cofactor .
  • Epimerization :
    • Methylmalonyl-CoA epimerase (MCE) converts D-methylmalonyl-CoA to L-methylmalonyl-CoA, facilitating the degradation of branched-chain amino acids and odd-chain fatty acids . Deficiencies in this enzyme can lead to the accumulation of toxic metabolites.
  • Metabolic Pathways :
    • MMA-CoA is formed from propionyl-CoA through the action of propionyl-CoA carboxylase and subsequently acts as a substrate for MCM and MCE . Its formation and metabolism are crucial for energy production and biosynthetic processes.

Clinical Implications

Methylmalonyl-CoA's biological activity has significant clinical implications, particularly in metabolic disorders:

  • Methylmalonic Acidemia (MMA) :
    • MMA results from defects in the enzymes responsible for converting MMA-CoA to succinyl-CoA. This condition leads to the accumulation of methylmalonic acid in the body, causing severe metabolic disturbances, neurological symptoms, and developmental delays .
  • Case Studies :
    • A study described two pediatric patients with methylmalonyl-CoA epimerase deficiency presenting with acute metabolic acidosis, seizures, and severe neurological impairment . Another case highlighted the induction of MCM following cerebral ischemia, suggesting a protective mechanism against neuronal injury by reducing methylmalonic acid levels .

Data Tables

The following table summarizes key findings related to methylmalonyl-CoA's biological activity:

Enzyme Function Clinical Significance
Methylmalonyl-CoA MutaseConverts L-methylmalonyl-CoA to succinyl-CoADeficiency leads to MMA
Methylmalonyl-CoA EpimeraseConverts D-methylmalonyl-CoA to L-methylmalonyl-CoADeficiency causes toxic metabolite accumulation
Propionyl-CoA CarboxylaseConverts propionyl-CoA to MMA-CoAEssential for odd-chain fatty acid metabolism

Research Findings

Recent research highlights the importance of methylmalonyl-CoA in various physiological contexts:

  • Induction by Metabolic Stress :
    • Studies have shown that MCM expression increases under stress conditions such as ischemia, indicating a potential adaptive response aimed at mitigating cellular damage from accumulated toxic metabolites .
  • Genetic Mutations :
    • Specific mutations in the gene encoding MCM have been linked to variations in enzyme activity and clinical phenotypes associated with MMA. For instance, mutations affecting adenosylcobalamin binding can severely impair enzyme function, leading to increased levels of MMA .

Propriétés

Numéro CAS

73173-92-9

Formule moléculaire

C25H40N7O19P3S

Poids moléculaire

867.6 g/mol

Nom IUPAC

(2R)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid

InChI

InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12-,13-,16-,17-,18+,22-/m1/s1

Clé InChI

MZFOKIKEPGUZEN-AGCMQPJKSA-N

SMILES isomérique

C[C@H](C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES canonique

CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.